molecular formula C14H11N3O2S2 B2557988 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896352-26-4

2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2557988
CAS No.: 896352-26-4
M. Wt: 317.38
InChI Key: WLRLFZGUESSOFZ-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound of significant interest in medicinal chemistry and materials science, built around a core 1,3,4-oxadiazole heterocycle linked to a thiophene ring. The 1,3,4-oxadiazole scaffold is a key pharmacophore in numerous biologically active agents, extensively documented for its diverse pharmacological activities, including antibacterial , anticancer , antiviral, and anti-inflammatory effects . Its incorporation, alongside the thiophene moiety—a structure prevalent in commercial fungicides and active antimicrobial agents —makes this compound a promising scaffold for investigating new therapeutic strategies. Specifically, research on analogous N-(1,3,4-oxadiazol-2-yl)benzamide compounds has demonstrated potent bacteriostatic activity against challenging drug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria . These studies suggest such compounds can inhibit the biosynthesis of lipoteichoic acid (LTA), a polymer essential for bacterial growth and cell wall physiology in S. aureus . Furthermore, the structural features of 1,3,4-oxadiazoles also make them valuable in material sciences and agrochemical research . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-20-10-6-3-2-5-9(10)12(18)15-14-17-16-13(19-14)11-7-4-8-21-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRLFZGUESSOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene ring: This step involves the coupling of the oxadiazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the benzamide moiety: The final step involves the acylation of the thiophene-oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Bromine, nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various areas of medicinal chemistry:

  • Antimicrobial Activity : Its structural motifs suggest potential as an antimicrobial agent. Studies indicate that similar compounds exhibit significant antibacterial and antifungal properties against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory and Anticancer Properties : The presence of the oxadiazole and thiophene rings may contribute to anti-inflammatory and anticancer activities, making it a candidate for further exploration in drug development .

Materials Science

The unique heterocyclic structure allows for applications in materials science:

  • Organic Electronics : The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties are favorable for charge transport and light emission .
  • Coordination Chemistry : As a ligand, it can form metal complexes that may be studied for their catalytic or electronic properties. This application is particularly relevant in developing new catalysts for organic reactions.

Case Studies

Recent studies have highlighted various aspects of this compound's applications:

  • Antimicrobial Studies : Research demonstrated that derivatives similar to 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibited significant antimicrobial activity against various strains, indicating its potential as a therapeutic agent .
  • Electronic Properties : Computational studies have analyzed the electronic properties of related compounds through Density Functional Theory (DFT), revealing insights into their reactivity parameters which are crucial for their application in electronics .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and thiophene rings can participate in π-π stacking and hydrogen bonding interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is highlighted through comparisons with analogs (Table 1).

Table 1. Comparative Analysis of Key 1,3,4-Oxadiazole Derivatives

Compound Name Structural Features Synthesis Yield Biological Activity Key Findings References
2-(Methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Target) - Methylthio (-SMe) on benzamide
- Thiophen-2-yl on oxadiazole
Not reported Antiviral, enzyme inhibition Hypothesized enhanced electron density and target affinity due to -SMe
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25) - Unsubstituted benzamide
- Thiophen-2-yl on oxadiazole
60% Not specified Baseline activity; lower potency compared to methylthio derivatives
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 26) - Bromo (-Br) on benzamide
- Thiophen-2-yl on oxadiazole
60% Not specified Halogen substitution may improve lipophilicity but reduce metabolic stability
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide - Dipropylsulfamoyl on benzamide
- Thiophen-2-yl on oxadiazole
Not reported Not specified Bulky substituent may hinder membrane permeability
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (Derivative 6a) - Ethylthio (-SEt) on oxadiazole
- Sulfonyl linkage
Not reported Carbonic anhydrase II inhibition Longer alkyl chain (-SEt) enhances hydrophobic interactions
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) - Cyclohexyl-ethylsulfamoyl on benzamide
- Furan-2-yl on oxadiazole
Purchased Antifungal (C. albicans) Furan substitution vs. thiophene alters target specificity
Compounds 446, 448, 4415 (Methylthio-oxadiazole derivatives) - Methylthio (-SMe) on oxadiazole or benzamide
- Varied substituents
Not reported Antiviral (superior to NNM*) Methylthio position critical for potency; 2-position optimal

*NNM: Reference standard in antiviral assays.

Key Comparison Points

Substituent Effects on Bioactivity :

  • The methylthio group in the target compound likely enhances antiviral activity compared to unsubstituted analogs (e.g., Compound 25) by increasing electron density and hydrophobic interactions . In contrast, bromo-substituted analogs (e.g., Compound 26) may prioritize lipophilicity over metabolic stability .
  • Ethylthio derivatives (e.g., Derivative 6a) exhibit stronger carbonic anhydrase II inhibition due to extended alkyl chains, but may face bioavailability challenges compared to methylthio .

Heterocyclic Core Modifications :

  • Replacing thiophen-2-yl with furan-2-yl (e.g., LMM11) shifts activity toward antifungal targets, emphasizing the role of sulfur in thiophene for antiviral specificity .

Synthetic Accessibility :

  • Conventional synthesis of thiophene-oxadiazole derivatives achieves moderate yields (e.g., 60% for Compound 25), while microwave-assisted methods (e.g., in ) could improve efficiency for future analogs .

Research Implications

The target compound’s combination of methylthio and thiophene-oxadiazole motifs positions it as a promising candidate for antiviral and enzyme-inhibition applications. Further studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic variation of substituents on the benzamide and oxadiazole rings.
  • Computational Modeling : Density-functional theory (DFT) studies to quantify electronic effects of -SMe .
  • In Vivo Pharmacokinetics : Assessing metabolic stability and bioavailability relative to ethylthio or halogenated analogs.

Biological Activity

2-(Methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is C12H12N4OSC_{12}H_{12}N_4OS, with a molecular weight of approximately 252.31 g/mol. The compound features a thiophene ring and an oxadiazole moiety, which are significant for its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₂N₄OS
Molecular Weight252.31 g/mol
CAS NumberNot available

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have shown significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Anti-inflammatory Effects

Compounds containing oxadiazole and thiophene moieties have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making them candidates for treating inflammatory diseases.

The biological activity of 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can be attributed to several mechanisms:

  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells prevents their proliferation.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Targeting specific enzymes involved in disease processes.

Case Studies

  • Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on breast cancer cells (MCF-7). The compound exhibited an IC50 value indicating potent anti-proliferative activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : In vitro assays demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as antimicrobial agents .
  • Anti-inflammatory Research : Experimental models showed that oxadiazole derivatives reduced inflammation markers in induced arthritis models, highlighting their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves:

  • Step 1 : Formation of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine via cyclization of thiophene-2-carboxylic acid hydrazide with cyanogen bromide in methanol .
  • Step 2 : Coupling the oxadiazole amine with 3-(methylthio)benzoyl chloride in dry THF using a base (e.g., NaH) to form the final benzamide . Key characterization methods include ¹H/¹³C NMR (e.g., 400 MHz spectrometer), FTIR (KBr pellet), and ESI-MS for structural confirmation .

Q. How is the purity and stability of the compound validated in experimental settings?

  • Purity : Assessed via HPLC (retention time analysis) and TLC (Rf values) .
  • Stability : Monitor degradation under varying conditions (pH, temperature) using UV-Vis spectroscopy or LC-MS . Oxadiazole derivatives are generally stable but may hydrolyze under strongly acidic/basic conditions .

Q. What are the primary biological activities associated with this compound?

  • Antimicrobial : Inhibits bacterial/fungal growth via interaction with enzymes like CYP51 (sterol 14α-demethylase) .
  • Antitumor : Induces apoptosis and cell cycle arrest in cancer cells, potentially through thiol group-mediated redox modulation .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s bioactivity?

  • SAR Strategies :
  • Replace the thiophene moiety with substituted furans or pyridines to enhance solubility .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to improve enzyme-binding affinity .
    • Validation : Test modified analogs in enzyme inhibition assays (e.g., CYP51 IC₅₀) and cell-based viability assays (e.g., MTT) .

Q. What experimental designs resolve contradictions in reported biological activities?

  • Case Example : Discrepancies in antifungal potency may arise from strain-specific CYP51 mutations.
  • Approach : Perform crystallographic studies of the compound bound to CYP51 isoforms (e.g., Aspergillus fumigatus vs. Candida albicans) to identify binding variations .
    • Data Validation : Replicate assays under standardized conditions (e.g., CLSI guidelines) and use isogenic fungal strains to control for genetic variability .

Q. How can mechanistic studies elucidate the compound’s interaction with molecular targets?

  • Techniques :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified enzymes .
  • Molecular Dynamics Simulations : Model interactions with catalytic sites (e.g., CYP51 heme pocket) .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess redox activity in cancer cells .

Q. What analytical challenges arise in characterizing reactive intermediates during synthesis?

  • Problem : Epimerization or oxidation during coupling reactions.
  • Solutions :
  • Monitor reactions in real-time using in-situ FTIR .
  • Isolate intermediates via flash chromatography and confirm structures with HRMS/NOESY .

Methodological Guidance

Q. How to design a robust enzyme inhibition assay for this compound?

  • Protocol :

Purify target enzyme (e.g., CYP51) via affinity chromatography.

Pre-incubate enzyme with compound (0.1–100 µM) in buffer (pH 7.4, 37°C).

Add substrate (e.g., lanosterol) and quantify product via LC-MS/MS .

  • Controls : Include azole antifungals (e.g., fluconazole) as benchmarks .

Q. What strategies improve yield in large-scale synthesis?

  • Optimization :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 6 hrs) .
  • Replace THF with DMAc as a solvent to enhance solubility of intermediates .

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